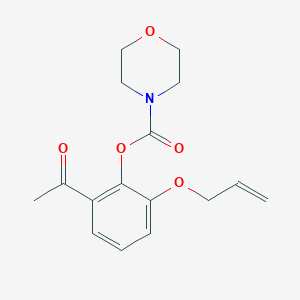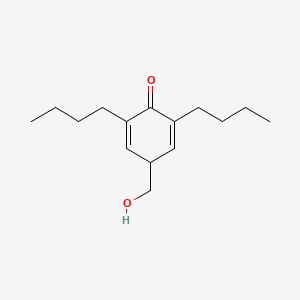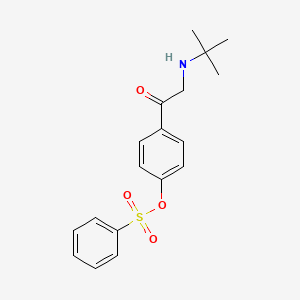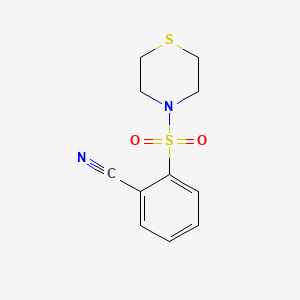
2-bromo-N-(2-methoxy-6-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-methoxy-6-methylphenyl)acetamide is an organic compound with the molecular formula C10H12BrNO2 It is characterized by the presence of a bromo group, a methoxy group, and a methyl group attached to a phenyl ring, along with an acetamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-methoxy-6-methylphenyl)acetamide typically involves the reaction of 2-methoxy-6-methylaniline with bromoacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 2-methoxy-6-methylaniline in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add bromoacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
- The crude product is purified by recrystallization or column chromatography to yield pure this compound .
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-(2-methoxy-6-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions (room temperature to 50°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
2-bromo-N-(2-methoxy-6-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be utilized in the preparation of heterocyclic compounds and other functionalized derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development. It may serve as a lead compound for the synthesis of new therapeutic agents.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(2-methoxy-6-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromo group can facilitate covalent binding to target proteins, leading to inhibition or modulation of their activity. The methoxy and acetamide groups can contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-N-(2-ethyl-6-methylphenyl)acetamide
- 2-bromo-N-(2-chloro-6-methylphenyl)acetamide
- 2-bromo-N-(2,6-dichloro-3-methylphenyl)acetamide
- 2-bromo-N-(2-tert-butyl-6-methylphenyl)acetamide
Uniqueness
2-bromo-N-(2-methoxy-6-methylphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets. Additionally, the specific substitution pattern on the phenyl ring can lead to distinct electronic and steric effects, differentiating it from other similar compounds .
Propiedades
Número CAS |
918408-62-5 |
|---|---|
Fórmula molecular |
C10H12BrNO2 |
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
2-bromo-N-(2-methoxy-6-methylphenyl)acetamide |
InChI |
InChI=1S/C10H12BrNO2/c1-7-4-3-5-8(14-2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) |
Clave InChI |
FWXYTQBXYCWXSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OC)NC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro-](/img/structure/B12626211.png)
![1-Propyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12626230.png)

![1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine](/img/structure/B12626246.png)
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] phenyl carbonate](/img/structure/B12626247.png)

![1-(4-Bromophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12626271.png)

![4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12626287.png)




![(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12626327.png)
